3-(2,4-Dichlorophenyl)propanal
Overview
Description
3-(2,4-Dichlorophenyl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A synthesized compound with a similar structure, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, demonstrated moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).
Molecular Stability and Charge Delocalization : Another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed promising stability and charge delocalization characteristics, relevant in various chemical applications (Sheena Mary et al., 2015).
Crystal Structure Analysis : The crystal structure of a similar compound, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, was analyzed to understand its molecular geometry, which is vital in material science and crystallography (Murthy et al., 2018).
Antifungal Activity : N-substituted derivatives of a compound structurally related to 3-(2,4-Dichlorophenyl)propanal displayed promising antifungal activity against plant pathogenic fungi, indicating potential agricultural applications (Arnoldi et al., 2007).
Pharmaceutical Research : The compound has been involved in the synthesis and structural characterization for potential use in pharmaceutical research, as seen in studies like the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate (Shuang-hu, 2014).
Fungicidal Properties : Novel derivatives have shown fungicidal activity against various pathogens, suggesting applications in agriculture and horticulture (Liu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(2,4-Dichlorophenyl)propanal is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite that causes Trypanosomiasis .
Mode of Action
This compound interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions with the receptor, establishing a stable complex . This interaction inhibits the normal function of the receptor, leading to the disruption of the life cycle of T. cruzi .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By inhibiting the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The pharmacokinetics of this compound suggest an alignment between permeability and hepatic clearance . The compound presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The LC50 of the compound was found to be similar to that of Benznidazole (BZN), a medication used to treat Trypanosomiasis .
Action Environment
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-93-2 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of complexing 3-(2,4-Dichlorophenyl)propanal with metals in the context of antimicrobial research?
A1: While the provided research [] does not directly investigate the antimicrobial activity of this compound itself, it focuses on the synthesis and antimicrobial screening of its metal complexes. This approach stems from the observation that complexing organic molecules with metals can significantly alter their biological activity.
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